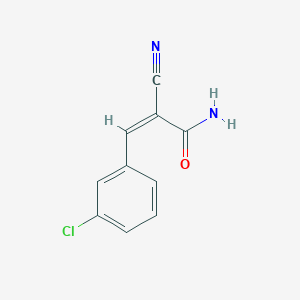
1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects:
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. The compound has also been shown to induce changes in the expression of genes involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole in lab experiments include its high potency and selectivity, its ability to inhibit the activity of enzymes involved in various cellular processes, and its potential use as a fluorescent probe for detecting metal ions. The limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole. These include the development of more potent and selective derivatives of the compound, the investigation of its potential use in combination therapy for cancer treatment, and the exploration of its potential use in the development of new antimicrobial and antiviral agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole has been reported in the literature. The synthesis involves the reaction of 2-(trifluoromethyl)aniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole has been studied for its potential applications in scientific research. This compound has been reported to exhibit antitumor activity, antimicrobial activity, and antiviral activity. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJFALFEOMJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5757804.png)

![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
